molecular formula C12H12BNO3 B11879709 (2-Methoxy-5-phenylpyridin-3-yl)boronic acid

(2-Methoxy-5-phenylpyridin-3-yl)boronic acid

Cat. No.: B11879709
M. Wt: 229.04 g/mol
InChI Key: LXLAULVTRLDDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Methoxy-5-phenylpyridin-3-yl)boronic acid (CAS: 163105-89-3) is an organoboron compound with the molecular formula C₆H₈BNO₃ and a molecular weight of 152.94 g/mol. This aromatic boronic acid features a pyridine ring substituted with a methoxy group at position 2, a phenyl group at position 5, and a boronic acid (-B(OH)₂) moiety at position 3. Its structure enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl systems .

The electron-donating methoxy group and bulky phenyl substituent influence its electronic and steric properties, impacting reactivity in catalytic processes and interactions with biological targets.

Properties

Molecular Formula

C12H12BNO3

Molecular Weight

229.04 g/mol

IUPAC Name

(2-methoxy-5-phenylpyridin-3-yl)boronic acid

InChI

InChI=1S/C12H12BNO3/c1-17-12-11(13(15)16)7-10(8-14-12)9-5-3-2-4-6-9/h2-8,15-16H,1H3

InChI Key

LXLAULVTRLDDPR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CN=C1OC)C2=CC=CC=C2)(O)O

Origin of Product

United States

Biological Activity

(2-Methoxy-5-phenylpyridin-3-yl)boronic acid, with the molecular formula C₁₂H₁₂BNO₃, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-cancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound features:

  • A pyridine ring with a methoxy group at the second position.
  • A phenyl group at the fifth position.
  • A boronic acid functional group at the third position.

This unique structure contributes to its reactivity and biological interactions.

1. Anti-Cancer Properties

Research indicates that this compound may exhibit anti-cancer properties by inhibiting specific enzymes involved in tumor growth. Similar compounds have shown effectiveness in targeting pathways associated with cancer proliferation and survival. For instance, studies have highlighted the role of boronic acids in interfering with proteasome function, leading to apoptosis in cancer cells.

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies suggest moderate activity against various microorganisms:

  • Candida albicans
  • Aspergillus niger
  • Bacteria such as Escherichia coli and Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for this compound were found to be lower than those of established antifungal agents like Tavaborole (AN2690), indicating its potential as a viable antimicrobial agent .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth, similar to other boronic acids that target leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis in pathogens .

Comparative Analysis of Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
(2-Methoxy-4-pheny-pyridin-3-yl)boronic acidSimilar pyridine structure but different substitutionDifferent position of methoxy and phenyl groups
(2-Methoxy-pyridin-3-yl)boronic acidLacks phenyl substitutionSimpler structure, potentially different reactivity
(2-Methoxy-5-nitropyridin-3-yl)boronic acidContains a nitro group instead of a phenyl groupDifferent electronic properties due to nitro group
(4-Bromo-pyridin-3-yloxy)boronic acidBromine substitution on pyridineHalogenated compound with distinct reactivity

These comparisons highlight how variations in substituents can lead to unique chemical properties and biological activities.

Case Studies

A notable case study involved the synthesis and evaluation of similar boronic acids which demonstrated significant antimicrobial activity against Candida albicans and Escherichia coli. The findings suggested that the structural characteristics of these compounds directly influenced their bioactivity, emphasizing the importance of further research into this compound .

Comparison with Similar Compounds

Table 1: Structural Analogs and Key Properties

Compound Name Substituents Molecular Weight pKa (approx) Key Applications
This compound 2-OCH₃, 5-Ph 152.94 ~8.5* Suzuki coupling, medicinal chemistry
(2-Propoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid 2-OPr, 5-CF₃ 267.06 ~7.8* Organic synthesis
{6-[(4-Methoxyphenyl)methoxy]-5-(trifluoromethyl)pyridin-3-yl}boronic acid 6-(4-OCH₂Ph), 5-CF₃ 327.07 N/A Potential HDAC inhibition
5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid 5-Cl, 6-(2-Cl-Ph) 267.90 ~8.2* Research-grade inhibitor studies

Notes:

  • pKa Estimates : The methoxy group in the target compound raises pKa (~8.5) compared to electron-withdrawing substituents (e.g., CF₃ lowers pKa to ~7.8) .

Acidity and Reactivity

Boronic acids form reversible esters with diols, a property critical for applications in sensors and drug delivery. The pKa of this compound (~8.5) is higher than derivatives with electron-withdrawing groups (e.g., trifluoromethyl, pKa ~7.8), making it less acidic and slower to form boronate esters under physiological conditions . In contrast, borinic acids (R₁R₂B(OH)) exhibit stronger diol binding due to reduced steric hindrance and increased Lewis acidity, highlighting the trade-off between substituent bulk and reactivity .

Preparation Methods

Palladium-Catalyzed Coupling with Aryl Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl systems in (2-methoxy-5-phenylpyridin-3-yl)boronic acid. A representative protocol involves coupling a halogenated pyridine precursor with phenylboronic acid under palladium catalysis. For example, 5-bromo-2-methoxypyridine reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in ethanol at reflux, yielding 2-methoxy-5-phenylpyridine intermediates. Subsequent functionalization at position 3 introduces the boronic acid group (discussed in Section 3).

Key Reaction Conditions

ParameterDetailsYieldSource
CatalystPd(PPh₃)₄ (5 mol%)95%
BaseK₂CO₃ (3 eq.)
SolventEthanol
TemperatureReflux (78°C)
Reaction Time15–24 hours

This method benefits from mild conditions and compatibility with electron-rich substrates. However, the phenyl group’s steric bulk may necessitate ligand optimization to enhance catalytic efficiency.

Alternative Catalytic Systems: RuPhos and Pd(OAc)₂

Advanced ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) paired with Pd(OAc)₂ enable efficient coupling of sterically hindered partners. In a model system, 5-bromo-2-methoxypyridine reacts with potassium methyltrifluoroborate (MeBF₃K) using Pd(OAc)₂/RuPhos in toluene/water at 87°C, achieving 90% conversion to 2-methoxy-5-methylpyridine. Adapting this protocol for phenyl groups requires substituting MeBF₃K with phenylboronic acid and adjusting stoichiometry.

Optimized SMC Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%) + RuPhos (10 mol%)

  • Base : K₂CO₃ (3 eq.)

  • Solvent : Toluene/water (10:1 v/v)

  • Temperature : 87°C

  • Time : 6 hours

This system’s success hinges on the ligand’s ability to stabilize the palladium center and mitigate deactivation by boronic acid byproducts.

Halogen-Lithium Exchange and Boronation

Regioselective Lithiation

Halogen-lithium exchange offers precise control over substituent placement. For example, 5-bromo-2-methoxypyridine undergoes lithiation at -50°C using n-BuLi in methyl tert-butyl ether (MTBE), followed by quenching with trimethyl borate to install the boronic acid group. Subsequent Suzuki coupling introduces the phenyl moiety at position 5.

Critical Steps

  • Lithiation : n-BuLi (1.1 eq.) in MTBE at -50°C, 2 hours.

  • Boronation : Trimethyl borate (1.3 eq.), -50°C to room temperature, 12 hours.

  • Hydrolysis : Aqueous workup to yield boronic acid.

Challenges

  • Moisture sensitivity necessitates strict anhydrous conditions.

  • Competing side reactions (e.g., boroxine formation) reduce yields unless carefully controlled.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Crude product is dissolved in hot ethanol and cooled to precipitate pure boronic acid.

  • Column Chromatography : Silica gel elution with hexane/ethyl acetate (gradient) removes boron-containing byproducts.

Structural Confirmation

  • ¹H NMR : Characteristic peaks for methoxy (δ 3.8–4.0 ppm), phenyl (δ 7.2–7.5 ppm), and boronic acid (broad δ 8.5–9.0 ppm).

  • HRMS : Molecular ion peak at m/z 229.04 [M+H]⁺ matches theoretical mass.

Comparative Analysis of Synthetic Routes

MethodYieldScalabilityFunctional Group ToleranceCost
Suzuki-Miyaura (SMC)85–95%HighModerate$$$
Halogen-Lithium Exchange70–80%ModerateLow$$

SMC Advantages : Higher yields, compatibility with diverse boronic acids.
Lithiation Advantages : Precise regiocontrol, no transition metals .

Q & A

Q. What are the common synthetic routes and purification challenges for (2-Methoxy-5-phenylpyridin-3-yl)boronic acid?

The synthesis of pyridinylboronic acids typically involves transition-metal-catalyzed cross-coupling or halogen-lithium exchange followed by boronation. For example, analogous compounds are synthesized via reactions of brominated precursors with trimethyl borate in the presence of strong bases like tert-butyllithium, achieving yields around 70% . Microwave-assisted methods can enhance reaction efficiency by reducing time and improving regioselectivity . Purification often requires chromatography or recrystallization to remove boron-containing byproducts (e.g., boroxines), which form due to dehydration .

Q. How does this compound function in Suzuki-Miyaura cross-coupling reactions?

This compound acts as a key coupling partner in Suzuki reactions, enabling the formation of biaryl or heteroaryl structures. The electron-donating methoxy group enhances stability and modulates reactivity by influencing the electron density of the pyridine ring. Reaction efficiency depends on solvent polarity (e.g., THF or DMF), catalyst choice (e.g., Pd(PPh₃)₄), and base (e.g., Na₂CO₃), with optimized conditions achieving >80% conversion in model systems .

Advanced Research Questions

Q. How do structural features of this compound influence its kinetic vs. thermodynamic binding with diols?

The methoxy and phenyl substituents alter electron distribution, affecting boronic acid-diol binding kinetics. Studies on similar compounds show that electron-withdrawing groups (e.g., halogens) accelerate association rates (kon) by polarizing the boron atom, while bulky substituents (e.g., phenyl) may slow dissociation (koff). For instance, binding with fructose occurs within seconds, with kon values correlating with thermodynamic affinity . Under acidic conditions (pH 6.5), pyridinylboronic acids exhibit selective binding to sialic acids due to pH-dependent boronate ester formation .

Q. What analytical challenges arise in characterizing this compound, and how can they be mitigated?

Boronic acids often undergo dehydration to form boroxines during mass spectrometry (MS), complicating molecular ion detection. Derivatization with diols (e.g., 1,2-ethanediol) stabilizes the compound as cyclic esters, enabling accurate MALDI-TOF or LC-MS/MS analysis . For impurity profiling, triple-quadrupole LC-MS/MS in MRM mode achieves sub-ppm detection limits without derivatization, critical for pharmaceutical-grade purity assessments .

Q. What mechanisms underlie the biological activity of this compound derivatives in anticancer research?

The boronic acid moiety can act as a bioisostere for carbonyl groups, inhibiting enzymes like proteasomes or kinases. For example, arylidene boronic acids exhibit cytotoxicity against glioblastoma cells by forming covalent adducts with catalytic threonine residues . Substituents like the methoxy group enhance membrane permeability, while the phenylpyridine scaffold may intercalate into DNA or modulate protein-protein interactions .

Q. How can pH-dependent selectivity be exploited in designing boronic acid-based sensors or therapeutics?

Under weakly acidic conditions (e.g., tumor microenvironments), the protonation state of the boronic acid group shifts, favoring binding to specific glycoproteins or sugars. For example, pyridinylboronic acids show heightened affinity for sialic acid at pH 6.5, enabling targeted drug delivery or imaging . Buffer optimization (e.g., using borate at pH 8.5) can minimize nonspecific interactions in glycoprotein capture assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.